molecular formula C17H15N B6327666 2-Benzyl-5-phenyl-1H-pyrrole CAS No. 905971-72-4

2-Benzyl-5-phenyl-1H-pyrrole

Cat. No.: B6327666
CAS No.: 905971-72-4
M. Wt: 233.31 g/mol
InChI Key: NACCNHIWAAXBGY-UHFFFAOYSA-N
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Description

2-Benzyl-5-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzylamine with phenylacetaldehyde in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring. Another method includes the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine and phenylacetylene under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonating agents (e.g., sulfur trioxide-pyridine complex).

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or sulfonated pyrrole derivatives.

Scientific Research Applications

2-Benzyl-5-phenyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-phenyl-1H-pyrrole is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of substituents enhances its versatility and makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzyl-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACCNHIWAAXBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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